molecular formula C10H17O5P B12621045 Diethyl 5-ethylfuran-2-yl phosphate CAS No. 917769-42-7

Diethyl 5-ethylfuran-2-yl phosphate

Cat. No.: B12621045
CAS No.: 917769-42-7
M. Wt: 248.21 g/mol
InChI Key: NDDGPJGYAMRXDO-UHFFFAOYSA-N
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Description

Diethyl 5-ethylfuran-2-yl phosphate is an organophosphorus compound with a furan ring substituted by an ethyl group at the 5-position and a diethyl phosphate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-ethylfuran-2-yl phosphate typically involves the reaction of 5-ethylfuran-2-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

5-ethylfuran-2-ol+diethyl phosphorochloridatediethyl 5-ethylfuran-2-yl phosphate+HCl\text{5-ethylfuran-2-ol} + \text{diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 5-ethylfuran-2-ol+diethyl phosphorochloridate→diethyl 5-ethylfuran-2-yl phosphate+HCl

The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-ethylfuran-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The diethyl phosphate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-ethylfuran-2-yl phosphate has several scientific research applications:

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential use in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl 5-ethylfuran-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate moieties in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: An organophosphorus compound with similar reactivity but lacking the furan ring.

    Diethyl phosphate: A simpler phosphate ester without the furan substitution.

    Diethyl 2-furyl phosphate: A related compound with a furan ring but without the ethyl substitution at the 5-position.

Uniqueness

Diethyl 5-ethylfuran-2-yl phosphate is unique due to the presence of both the furan ring and the ethyl substitution, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

917769-42-7

Molecular Formula

C10H17O5P

Molecular Weight

248.21 g/mol

IUPAC Name

diethyl (5-ethylfuran-2-yl) phosphate

InChI

InChI=1S/C10H17O5P/c1-4-9-7-8-10(14-9)15-16(11,12-5-2)13-6-3/h7-8H,4-6H2,1-3H3

InChI Key

NDDGPJGYAMRXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)OP(=O)(OCC)OCC

Origin of Product

United States

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